![molecular formula C12H10N4O4 B12007927 7,8-dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B12007927.png)

7,8-dimethoxybenzo[g]pteridine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

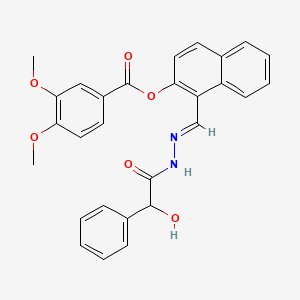

7,8-Dimetoxi-benzo[g]pteridina-2,4(1H,3H)-diona es un compuesto heterocíclico que pertenece a la familia de las pteridinas. Las pteridinas son conocidas por su función como constituyentes coenzimáticos de enzimas oxidorreductasas, que son esenciales en diversos procesos biológicos como el crecimiento y el metabolismo

Métodos De Preparación

La síntesis de 7,8-dimetoxi-benzo[g]pteridina-2,4(1H,3H)-diona normalmente implica la reacción de formilmetilflavina con p-nitrobenzo-hidrazida en presencia de ácido acético . La reacción se lleva a cabo a temperatura ambiente durante varias horas, dando lugar a la formación del compuesto deseado. Los métodos de producción industrial pueden incluir rutas sintéticas similares, pero optimizadas para la producción a gran escala, asegurando mayores rendimientos y pureza.

Análisis De Reacciones Químicas

7,8-Dimetoxi-benzo[g]pteridina-2,4(1H,3H)-diona experimenta diversas reacciones químicas, entre ellas:

Oxidación: Este compuesto puede ser oxidado en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, dando lugar a la formación de nuevos compuestos con propiedades alteradas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

4. Aplicaciones en la investigación científica

Química: Sirve como bloque de construcción para sintetizar moléculas más complejas y estudiar los mecanismos de reacción.

Industria: Sus propiedades químicas únicas lo hacen útil en el desarrollo de nuevos materiales y procesos químicos.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mecanismo De Acción

El mecanismo de acción de 7,8-dimetoxi-benzo[g]pteridina-2,4(1H,3H)-diona implica su interacción con dianas moleculares específicas. Por ejemplo, como inhibidor del NF-κB, se une al dominio de unión al ADN del NF-κB, evitando que el factor de transcripción inicie la expresión de genes implicados en la inflamación . Esta interacción interrumpe las vías de señalización, dando lugar a una reducción de las respuestas inflamatorias.

Comparación Con Compuestos Similares

Compuestos similares al 7,8-dimetoxi-benzo[g]pteridina-2,4(1H,3H)-diona incluyen otros derivados de la pteridina, tales como:

6-Sustituidos pteridina-2,4,7(1H,3H,8H)-trionas: Conocidos por sus propiedades diuréticas.

4-Amino-sustituidos pteridinas: Evaluados como inhibidores de la monoaminooxidasa B y la sintasa de óxido nítrico.

Lo que diferencia al 7,8-dimetoxi-benzo[g]pteridina-2,4(1H,3H)-diona son sus dos grupos metoxilo en las posiciones 7 y 8, que contribuyen a su reactividad química única y su actividad biológica.

Propiedades

Fórmula molecular |

C12H10N4O4 |

|---|---|

Peso molecular |

274.23 g/mol |

Nombre IUPAC |

7,8-dimethoxy-1H-benzo[g]pteridine-2,4-dione |

InChI |

InChI=1S/C12H10N4O4/c1-19-7-3-5-6(4-8(7)20-2)14-10-9(13-5)11(17)16-12(18)15-10/h3-4H,1-2H3,(H2,14,15,16,17,18) |

Clave InChI |

CSKATYGSXBJRKY-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C2C(=C1)N=C3C(=N2)NC(=O)NC3=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007844.png)

![(5Z)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007850.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007858.png)

![3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12007874.png)

![4-{[(E)-2-furylmethylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007887.png)

![(2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12007915.png)

![1-{[2-(4-Morpholinyl)ethyl]amino}-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007924.png)